molecular formula C13H13N3O B14944209 2-Amino-5-ethyl-4-(furan-2-yl)-6-methylnicotinonitrile

2-Amino-5-ethyl-4-(furan-2-yl)-6-methylnicotinonitrile

Katalognummer: B14944209
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: JCDCMGVZKWGUFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE is an organic compound with a complex structure that includes a pyridine ring, a furan ring, and various functional groups

Vorbereitungsmethoden

The preparation of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multi-step synthetic routes. These routes often start with the construction of the pyridine ring, followed by the introduction of the furan ring and other functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents, and specific temperatures and pressures. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme interactions, protein binding, and other biochemical processes.

    Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.

Wirkmechanismus

The mechanism of action of 2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-AMINO-5-ETHYL-4-(2-FURYL)-6-METHYL-3-PYRIDYL CYANIDE can be compared with other similar compounds, such as:

    2-AMINO-5-ETHYL-4-(5-METHYL-2-FURYL)-6-PHENYLNICOTINONITRILE: This compound has a similar structure but includes a phenyl group instead of a methyl group.

    2-AMINO-5-ETHYL-4-(2-FURYL)-6-PROPYLNICOTINONITRILE: This compound has a propyl group instead of a methyl group.

Eigenschaften

Molekularformel

C13H13N3O

Molekulargewicht

227.26 g/mol

IUPAC-Name

2-amino-5-ethyl-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H13N3O/c1-3-9-8(2)16-13(15)10(7-14)12(9)11-5-4-6-17-11/h4-6H,3H2,1-2H3,(H2,15,16)

InChI-Schlüssel

JCDCMGVZKWGUFS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C(C(=C1C2=CC=CO2)C#N)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.